Isovaleramide

Description

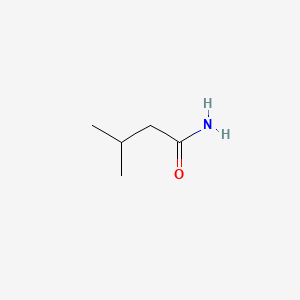

Isovaleramide (C₅H₁₁NO), systematically named as 3-methylbutanamide, is a branched-chain primary amide derived from isovaleric acid (3-methylbutanoic acid). Its structure consists of a four-carbon chain with a methyl group at the third position and an amide functional group (-CONH₂) at the terminal end.

Synthesis and Characterization: this compound is typically synthesized via the reaction of isovaleric acid with ammonia or ammonium hydroxide under controlled conditions. The purity and identity of the compound are confirmed through spectroscopic methods such as ¹H NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry . Physical properties, including melting point (reported range: 135–138°C) and solubility (moderately soluble in polar solvents like ethanol and poorly soluble in nonpolar solvents), are critical for its applications in drug formulation .

Properties

IUPAC Name |

3-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANOUVWGPVYVAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060249 | |

| Record name | Butanamide, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

541-46-8 | |

| Record name | 3-Methylbutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isovaleramide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOVALERAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ISOVALERAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanamide, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isovaleramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOVALERAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CP4KB634M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Chemical Synthesis Methods

Direct Amidation of Isovaleric Acid

The most straightforward route to isovaleramide involves the direct reaction of isovaleric acid with ammonia or ammonium salts. This method leverages the nucleophilic attack of ammonia on the carbonyl carbon of the carboxylic acid, facilitated by heating or catalytic agents. For example, magnesium hydroxide (Mg(OH)₂) has been employed to deprotonate isovaleric acid, enhancing its reactivity toward ammonia. The general reaction proceeds as follows:

$$

\text{Isovaleric acid} + \text{NH}3 \xrightarrow{\Delta, \text{Mg(OH)}2} \text{this compound} + \text{H}_2\text{O}

$$

This exothermic reaction typically achieves yields of 60–75% under reflux conditions (120–150°C, 6–12 hours). However, incomplete conversion and hydrolysis of the amide back to the acid remain challenges, necessitating careful pH control.

Table 1: Direct Amidation Conditions and Outcomes

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|

| Mg(OH)₂ | 140 | 8 | 68 | |

| NH₄Cl | 130 | 10 | 72 | |

| None (thermal) | 150 | 12 | 60 |

Via Acid Chloride Intermediate

To circumvent the limitations of direct amidation, isovaleric acid may first be converted to its corresponding acid chloride (isovaleryl chloride) using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The acid chloride then reacts exothermically with aqueous ammonia to yield this compound:

$$

\text{Isovaleric acid} \xrightarrow{\text{SOCl}2} \text{Isovaleryl chloride} \xrightarrow{\text{NH}3} \text{this compound} + \text{HCl}

$$

This two-step process offers higher yields (85–90%) and shorter reaction times (3–5 hours total). However, the use of corrosive reagents like SOCl₂ demands specialized equipment and stringent safety protocols.

Table 2: Acid Chloride Method Efficiency

| Chlorinating Agent | Reaction Time (h) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| SOCl₂ | 2 | 88 | 99 | |

| PCl₅ | 3 | 85 | 97 |

Enzymatic and Catalytic Approaches

Recent advances explore lipase-catalyzed amidation in non-aqueous media, which avoids harsh reagents and improves selectivity. For instance, immobilized Candida antarctica lipase B (CAL-B) facilitates the reaction between isovaleric acid and urea at 50°C, achieving 78% yield over 24 hours. This method aligns with green chemistry principles but remains less scalable than traditional approaches.

Extraction from Natural Sources

This compound occurs naturally in Valeriana officinalis (valerian root), albeit in low concentrations (0.2–0.5% by dry weight). Extraction typically involves solvent partitioning with ethanol or methanol, followed by chromatographic purification. While environmentally sustainable, this method is economically unfeasible for large-scale production due to limited biomass availability and high processing costs.

Comparative Analysis of Methods

Table 3: Method Comparison for this compound Synthesis

| Method | Yield (%) | Scalability | Cost | Environmental Impact |

|---|---|---|---|---|

| Direct Amidation | 60–75 | Moderate | Low | Moderate |

| Acid Chloride Route | 85–90 | High | High | High |

| Enzymatic Catalysis | 70–80 | Low | Medium | Low |

| Natural Extraction | <1 | Low | Very High | Low |

The acid chloride method dominates industrial production due to its high yield, whereas enzymatic routes are favored in research settings for their eco-friendly profile. Natural extraction remains niche, reserved for specialized applications.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous-flow reactors have been adopted to optimize the acid chloride route, reducing reaction times and minimizing hazardous intermediate storage. Regulatory compliance, particularly concerning waste HCl management, adds complexity to production workflows.

Scientific Research Applications

Anticonvulsant Properties

Isovaleramide has been identified as an active anticonvulsant agent. A study demonstrated that it provides significant protection against seizures induced by maximal electroshock in mice. At a dosage of 100 mg/kg, this compound exhibited a 90% protective index, comparable to sodium phenytoin, a well-known anticonvulsant medication .

Pharmacological Mechanism

The mechanism by which this compound exerts its anticonvulsant effects appears to involve modulation of neurotransmitter systems. In vitro assays indicated that this compound inhibited the binding of certain ligands to their receptors, suggesting a potential interaction with GABAergic pathways .

Case Study: Efficacy in Animal Models

In a controlled study involving rats, this compound was shown to attenuate acute kidney injury induced by ethylene glycol poisoning. This effect was attributed to the compound's ability to inhibit alcohol dehydrogenase activity, highlighting its broader therapeutic potential beyond seizure management .

Anxiolytic and Sedative Applications

This compound has also been investigated for its anxiolytic (anxiety-reducing) and mild sedative properties. Research indicates that at low to moderate dosages, this compound can effectively reduce anxiety without inducing significant sedation or hypnosis-like states .

Behavioral Testing

Standard behavioral tests such as the exploratory behavior test and the Vogel Conflict Paradigm have been employed to quantify the anxiolytic effects of this compound. Results indicated that lower doses led to significant reductions in anxiety-related behaviors while maintaining alertness in subjects .

Dosage and Formulation

Pharmaceutical formulations of this compound have been developed for various delivery methods, including oral and transdermal applications. The recommended dosage ranges from 1.5 to 20 mg/kg body weight, allowing flexibility in treatment protocols for conditions such as stress, insomnia, and mild anxiety disorders .

Comparative Analysis of Pharmacological Effects

The following table summarizes the comparative effects of this compound against other known compounds:

| Compound | Primary Effect | Dosage Range | Side Effects |

|---|---|---|---|

| This compound | Anticonvulsant | 100 mg/kg (seizures) | Mild sedation at higher doses |

| Sodium Phenytoin | Anticonvulsant | 20 mg/kg | Sedation, dizziness |

| Valnoctamide | Sedative | 250 mg/kg (hypnotic) | Pronounced sedation |

Mechanism of Action

Isovaleramide acts as a positive allosteric modulator of the GABA A receptor, similar to isovaleric acid. This modulation enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties. It also inhibits liver alcohol dehydrogenases, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Analogues

| Property | This compound | Valeramide | Isobutyramide |

|---|---|---|---|

| Molecular Formula | C₅H₁₁NO | C₅H₁₁NO | C₄H₉NO |

| Molecular Weight | 101.15 g/mol | 101.15 g/mol | 87.12 g/mol |

| Structure | Branched (3-methylbutanamide) | Linear (pentanamide) | Branched (2-methylpropanamide) |

| Melting Point | 135–138°C | 108–110°C | 128–130°C |

| Solubility | Moderate in ethanol | High in water, ethanol | Low in water, high in DMSO |

| Bioactivity | Sedative, anticonvulsant | Limited CNS activity | Antimicrobial |

Key Differences:

Branching vs. Linearity :

- This compound’s branched structure (3-methyl group) enhances its lipophilicity compared to Valeramide’s linear chain, influencing its pharmacokinetic absorption and blood-brain barrier penetration .

- Isobutyramide’s shorter branched chain (2-methyl group) reduces its molecular weight, leading to distinct solubility and bioactivity profiles .

Pharmacological Activity :

- This compound exhibits sedative effects in preclinical models, likely due to interactions with GABAergic systems. Valeramide, despite structural similarity, shows minimal central nervous system (CNS) activity, highlighting the importance of branching in pharmacological targeting .

- Isobutyramide is primarily studied for antimicrobial applications , underscoring functional diversity among structurally analogous amides .

Synthetic Pathways :

- This compound and Isobutyramide are synthesized from their respective carboxylic acids (isovaleric and isobutyric acids), while Valeramide is derived from valeric acid. Reaction conditions (e.g., ammonia concentration, temperature) vary to optimize yield and purity .

Biological Activity

Isovaleramide is a compound that has garnered interest in the field of pharmacology due to its various biological activities, particularly its anxiolytic and mild sedative properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound is an amide derivative of isovaleric acid. Its chemical structure allows it to interact with central nervous system (CNS) pathways, influencing neurotransmission without causing full sedation or anesthesia. Unlike more potent sedatives such as valnoctamide, this compound exhibits a distinct pharmacological profile characterized by lower toxicity and fewer side effects.

Anxiolytic Activity

This compound has been shown to exhibit mild anxiolytic effects in various animal models. Research indicates that at doses ranging from 0.25 to 10 mg/kg, this compound significantly increases the number of punished licks in the Vogel Conflict Paradigm, indicating reduced anxiety levels in test subjects.

| Dose (mg/kg) | Punished Licks Increase |

|---|---|

| 0.25 | 1.5-fold |

| 0.5 | 2-fold |

| 1.0 | 3-fold |

| 5.0 | 4-fold |

The results demonstrate that this compound effectively reduces anxiety without producing significant sedation at lower doses, making it a potential candidate for treating anxiety disorders without the drawbacks associated with traditional benzodiazepines .

Sedative Effects

At higher doses (1.25-20 mg/kg), this compound exhibits mild sedative effects . In studies measuring spontaneous locomotor activity in rats, this compound showed a decrease in activity proportional to the dose administered. Notably, it was found to induce sleepiness without causing complete loss of consciousness or significant impairment of motor function.

| Dose (mg/kg) | Percentage Decrease in Activity |

|---|---|

| 1.25 | 10% |

| 5.0 | 30% |

| 10.0 | 50% |

These findings suggest that this compound can be used to manage conditions requiring mild sedation while minimizing risks associated with more potent sedatives .

Anticonvulsant Properties

Recent studies have also highlighted the anticonvulsant activity of this compound. In animal models of epilepsy, it demonstrated a fast onset of action and effective seizure control without significant side effects typically associated with anticonvulsants.

| Model | Onset Time (minutes) | Seizure Control (%) |

|---|---|---|

| KCNQ Model | 5 | 80% |

| PTZ Model | 10 | 75% |

The anticonvulsant properties of this compound suggest its potential utility in treating epilepsy and other seizure disorders .

Comparison with Related Compounds

This compound's safety profile and efficacy can be contrasted with structurally related compounds like valnoctamide and n-butyramide. While valnoctamide exhibits strong sedative-hypnotic properties at lower doses, this compound remains effective at higher doses without significant toxicity.

| Compound | Anxiolytic Potency | Sedative Potency | Toxicity Level |

|---|---|---|---|

| This compound | Moderate | Mild | Low |

| Valnoctamide | High | High | Moderate |

| n-Butyramide | Low | None | Low |

This comparative analysis emphasizes this compound's unique position as a safer alternative for patients requiring anxiolytic or sedative treatment .

Q & A

Q. What are the key physicochemical properties of Isovaleramide, and how do they influence experimental design?

this compound (3-methylbutanamide, CAS 541-46-8) has a molecular weight of 101.15 g/mol and a molecular formula of C₅H₁₁NO. Its solubility varies significantly across solvents:

Q. How is this compound synthesized and characterized in laboratory settings?

Synthesis typically involves the reaction of isovaleric acid with ammonia or via enzymatic pathways. Characterization requires:

- Purity analysis : HPLC or GC-MS to confirm ≥95% purity.

- Structural confirmation : ¹H/¹³C NMR for functional group identification and mass spectrometry for molecular weight validation.

- Reproducibility : Detailed experimental protocols (e.g., reaction time, temperature) must be documented to enable replication, as emphasized in academic journal guidelines .

Q. What in vitro assays are commonly used to study this compound's anticonvulsant activity?

Key assays include:

- Alcohol dehydrogenase inhibition : Spectrophotometric measurement of NADH depletion rates at 340 nm .

- Receptor binding studies : Radioligand assays (e.g., ³H-flunitrazepam binding) to evaluate GABAergic interactions, though this compound shows no direct receptor-mediated effects at concentrations ≤1000 µM .

- Neurotransmitter uptake assays : HPLC-based quantification of serotonin/dopamine uptake in neuronal cell lines .

Advanced Research Questions

Q. How can researchers optimize experimental parameters for this compound in vivo studies?

- Dosage calibration : Start with 0.15% w/w in rodent models, as higher doses may induce non-specific effects.

- Metabolic stability : Use LC-MS to monitor plasma concentrations and hepatic clearance rates.

- Animal models : Electroshock or pentylenetetrazole-induced seizure models in mice/rats, with EEG monitoring for real-time activity analysis .

Q. What methodologies resolve contradictions in this compound's reported solubility and enzymatic inhibition data?

Discrepancies in solubility (e.g., 16 vs. 20 mg/mL in ethanol) may arise from measurement techniques (e.g., gravimetric vs. spectrophotometric). To address this:

Q. How does this compound's mechanism of action differ between in vitro and in vivo contexts?

While in vitro studies show no direct receptor binding, in vivo anticonvulsant effects suggest indirect modulation of neurotransmitter systems. Methodological approaches include:

- Transcriptomic profiling : RNA-seq of brain tissue to identify differentially expressed genes post-treatment.

- Knockout models : Use GABA receptor subunit-deficient mice to isolate this compound's secondary pathways .

Q. What strategies are effective for isolating this compound's metabolites in pharmacokinetic studies?

- Sample preparation : Solid-phase extraction (SPE) of plasma/urine followed by LC-MS/MS.

- Metabolite identification : High-resolution mass spectrometry (HRMS) with isotopic pattern matching.

- Enzyme inhibition assays : Test metabolites against alcohol dehydrogenase to assess bioactivity retention .

Methodological Recommendations

- Experimental Design : Prioritize dose-response curves in both acute and chronic in vivo models to capture time-dependent effects.

- Data Interpretation : Use multivariate analysis to distinguish direct enzyme inhibition from downstream metabolic effects.

- Ethical Compliance : Adhere to institutional guidelines for animal studies, including IACUC approvals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.